2-(1-(2-Methoxyphenyl)vinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
2-(1-(2-Methoxyphenyl)vinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound widely used in organic synthesis, particularly in Suzuki–Miyaura coupling reactions. This compound is known for its stability and reactivity, making it a valuable reagent in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(2-Methoxyphenyl)vinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 2-methoxyphenylacetylene with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, and requires a base, such as potassium carbonate, to facilitate the formation of the boronate ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality and yield of the product. The reaction is typically conducted in large reactors with efficient mixing and temperature control to optimize the reaction rate and minimize side reactions.
Chemical Reactions Analysis
Types of Reactions
2-(1-(2-Methoxyphenyl)vinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily undergoes cross-coupling reactions, such as the Suzuki–Miyaura coupling. This reaction involves the formation of a carbon-carbon bond between the boronate ester and an aryl or vinyl halide in the presence of a palladium catalyst.
Common Reagents and Conditions
Reagents: Palladium catalyst (e.g., palladium acetate), base (e.g., potassium carbonate), aryl or vinyl halide.
Conditions: Inert atmosphere (e.g., nitrogen or argon), solvent (e.g., tetrahydrofuran or toluene), temperature range of 50-100°C.
Major Products
The major products of the Suzuki–Miyaura coupling reaction involving this compound are biaryl or diaryl compounds, depending on the nature of the halide used in the reaction.
Scientific Research Applications
2-(1-(2-Methoxyphenyl)vinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is extensively used in scientific research due to its versatility and reactivity. Some of its applications include:
Chemistry: Used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Biology: Employed in the development of biologically active compounds and pharmaceuticals.
Medicine: Utilized in the synthesis of drug candidates and active pharmaceutical ingredients.
Industry: Applied in the production of advanced materials, such as polymers and electronic components.
Mechanism of Action
The mechanism of action of 2-(1-(2-Methoxyphenyl)vinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki–Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronate ester transfers its organic group to the palladium complex, forming a new palladium-carbon bond.
Reductive Elimination: The palladium complex undergoes reductive elimination, releasing the coupled product and regenerating the palladium catalyst.
Comparison with Similar Compounds
2-(1-(2-Methoxyphenyl)vinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its stability and reactivity in cross-coupling reactions. Similar compounds include:
Phenylboronic acid: Less stable and less reactive compared to this compound.
4,4,5,5-Tetramethyl-2-(1-phenylvinyl)-1,3,2-dioxaborolane: Similar reactivity but lacks the methoxy group, which can influence the electronic properties of the compound.
2-(1-(4-Methoxyphenyl)vinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Similar structure but with a different substitution pattern, affecting its reactivity and applications.
Properties
Molecular Formula |
C15H21BO3 |
---|---|
Molecular Weight |
260.14 g/mol |
IUPAC Name |
2-[1-(2-methoxyphenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C15H21BO3/c1-11(12-9-7-8-10-13(12)17-6)16-18-14(2,3)15(4,5)19-16/h7-10H,1H2,2-6H3 |
InChI Key |
JMRRAWCPNVMFPI-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C(=C)C2=CC=CC=C2OC |
Origin of Product |
United States |
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